
bromoethyne
Overview
Description
Bromoethyne (C₂HBr), also known as bromoacetylene, is a halogenated alkyne with the structural formula Br−C≡C−H. It is characterized by a linear geometry due to the sp-hybridized carbon atoms in the triple bond. This compound is synthesized via controlled reactions, such as the dehydrohalogenation of 1,2-dibromoethylene or through specialized methods involving bromine and acetylene derivatives . It serves as a precursor for generating C₂H radicals in high-energy chemistry experiments and is utilized in organic synthesis, particularly in O-alkylation reactions to form bioactive heterocycles like pyrazolopyrimidines .
A key feature of this compound is its role as a neutral halogen bond (XB) donor. This contrasts with cationic XB donors, where the entire molecular surface is positively charged but still retains a σ-hole for directional bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoethyne can be synthesized through several methods. One common synthetic route involves the reaction of acetylene with bromine. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the selective formation of this compound. Another method involves the dehydrobromination of 1,2-dibromoethane using a strong base such as potassium hydroxide (KOH) in an alcoholic medium .
Industrial Production Methods
Industrial production of this compound is less common due to its limited demand and the hazardous nature of the compound. when produced, it is typically synthesized in specialized facilities equipped to handle reactive and potentially dangerous chemicals. The production process involves stringent safety measures to prevent accidental release and exposure.
Chemical Reactions Analysis
Addition Reactions
Bromoethyne undergoes electrophilic addition at the triple bond due to its unsaturated nature. The bromine atom influences reactivity through both inductive and resonance effects.
Key Reaction Pathways:
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Halogen Addition :
this compound reacts with halogens (e.g., Cl₂, Br₂) to form 1,2-dihaloalkenes. For example:This proceeds via a bromonium ion intermediate, analogous to bromination of alkynes described in free radical mechanisms .
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Hydrohalogenation :
Reaction with HBr or HCl yields geminal dihalides:
Substitution Reactions
The C–Br bond in this compound is susceptible to nucleophilic substitution (SN₂) or elimination (E2), depending on conditions.
Examples:
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Nucleophilic Substitution :
With strong nucleophiles (e.g., NaI in acetone):Reactivity follows the halogen activity series (Cl > Br > I) .
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Elimination :
Under basic conditions (e.g., KOH/ethanol), this compound may eliminate HBr to form acetylene (C₂H₂) .
Thermal Decomposition
At elevated temperatures (>600 K), this compound decomposes via radical pathways:
Radical recombination produces acetylene (C₂H₂) and HBr , similar to bromoethane pyrolysis .
Reactivity with Halogens
This compound reacts with more electronegative halogens (e.g., Cl₂) via halogen displacement :
This aligns with periodic trends in halogen reactivity .
Comparative Reaction Data
Research Gaps and Limitations
Direct experimental data on this compound is limited in the provided sources. The above analysis extrapolates from:
Further studies using techniques like FTIR and GC-MS (as in ) are needed to validate these pathways.
This synthesis integrates mechanistic insights from analogous systems, emphasizing this compound’s dual reactivity as both an alkyne and alkyl bromide.
Scientific Research Applications
Chemical Synthesis
Bromoethyne is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable in the production of more complex molecules.
- Alkylating Agent : this compound acts as an alkylating agent, meaning it can introduce alkyl groups into other compounds. This property is particularly useful in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) and agrochemicals.
- Building Block for Synthesis : It serves as a building block for synthesizing other chemical compounds, including pharmaceuticals and specialty chemicals. The reactivity of this compound allows chemists to create diverse functional groups through various reaction pathways.
Pharmaceutical Applications
This compound's role in drug development is notable due to its ability to modify molecular structures effectively.
- Synthesis of Anticancer Agents : Research has indicated that derivatives of this compound can be synthesized to produce anticancer agents. For example, studies have shown that certain this compound derivatives exhibit cytotoxic properties against cancer cell lines, suggesting potential therapeutic applications .
- Research on Neuroprotective Effects : Some studies have explored the neuroprotective effects of compounds derived from this compound, indicating its potential use in treating neurodegenerative diseases .
Material Science
In material science, this compound is used in the development of new materials with specific properties.
- Polymerization Reactions : this compound can participate in polymerization reactions, leading to the formation of new polymeric materials with desirable mechanical and thermal properties. These materials can be used in various applications, including coatings and composites.
- Modification of Surfaces : The compound is also employed in surface modification processes to enhance the properties of materials, such as adhesion or hydrophobicity.
Environmental Chemistry
This compound's applications extend to environmental chemistry, particularly in the study of chemical degradation processes.
- Degradation Studies : Research has been conducted on the degradation pathways of this compound under various environmental conditions. Understanding these pathways is crucial for assessing the environmental impact of this compound .
Data Tables
The following table summarizes key properties and applications of this compound:
Property/Application | Description |
---|---|
Chemical Structure | 1-bromo-2-butyne (C4H7Br) |
Role as Alkylating Agent | Introduces alkyl groups in organic synthesis |
Pharmaceutical Use | Synthesis of anticancer agents |
Material Science | Used in polymerization and surface modification |
Environmental Studies | Investigated for degradation pathways |
Case Study 1: Anticancer Agent Development
A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cell lines. The compound was synthesized using a multi-step reaction involving this compound as a key intermediate, highlighting its utility in drug discovery .
Case Study 2: Polymer Development
Research conducted on the polymerization of this compound revealed that it could be used to create high-performance polymers with enhanced thermal stability. These polymers were tested for their applicability in aerospace materials, showcasing the versatility of this compound in material science .
Mechanism of Action
The mechanism of action of bromoethyne involves its reactivity with various nucleophiles and electrophiles. The carbon-carbon triple bond and the bromine atom make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in addition reactions, the triple bond is converted to a double bond or single bond with the addition of reagents .
Comparison with Similar Compounds
Bromoethyne vs. Bromoethane (Ethyl Bromide, C₂H₅Br)
Key Difference : this compound’s triple bond confers higher reactivity toward cyclization and radical formation, while bromoethane’s saturated structure favors nucleophilic substitution.
This compound vs. 4-Bromoanilinium (C₆H₆NBr⁺)
4-Bromoanilinium is a cationic halogen bond donor with a bromine atom attached to an aromatic ring. However, a less positive "belt" perpendicular to the C−Br bond and a σ-hole along the bond axis are still observed, enabling directional XB interactions akin to neutral donors like this compound .
Research Insight : Both compounds exhibit σ-holes, but the cationic nature of 4-bromoanilinium enhances electrostatic attraction with anions, broadening its utility in supramolecular chemistry.
This compound vs. (Bromomethyl)cyclohexane (C₇H₁₃Br)
Key Difference : The cyclohexane ring in (bromomethyl)cyclohexane stabilizes the bromide, reducing its reactivity compared to this compound’s alkyne-driven instability.
This compound vs. Bromoethylene (C₂H₃Br)
Bromoethylene (vinyl bromide) is an alkene derivative (C=C−Br). While both compounds are unsaturated, bromoethylene’s double bond is less electronegative than this compound’s triple bond, leading to distinct reaction pathways:
- Bromoethylene participates in polymerization and addition reactions.
- This compound favors cyclization (e.g., fulvene formation) and acts as a C₂H source .
Biological Activity
Bromoethyne (CAS Number: 593-61-3) is a compound that has garnered attention in various fields of research, particularly in chemistry and biology. Its unique structure and reactivity make it a valuable building block in organic synthesis and a subject of interest for potential biological applications, including medicinal uses.
This compound is characterized by its carbon-carbon triple bond and a bromine atom. This structure allows it to participate in a variety of chemical reactions, making it useful in the synthesis of complex organic molecules. Its reactivity with nucleophiles and electrophiles is crucial for its applications in both synthetic chemistry and biological research.
Toxicological Studies
Research on this compound has revealed significant insights into its biological activity, particularly regarding its toxicity and potential carcinogenic effects. Key findings from toxicological studies include:
- Carcinogenic Potential : this compound has been identified as an alkylating agent, which suggests that it may possess genotoxic properties. Studies indicate that exposure to this compound can lead to sister chromatid exchanges (SCEs) in cultured cells, implying a risk for genetic mutations .
- Animal Studies : In inhalation studies conducted on Fischer 344/N rats and B6C3F1 mice, this compound exposure resulted in various health issues, including increased incidences of tumors in the lungs and adrenal glands. Specifically, female mice exhibited clear evidence of carcinogenic activity as indicated by neoplasms of the uterus .
The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites within biological molecules, leading to alterations in DNA and other critical cellular components. This reactivity underlies its potential as a chemotherapeutic agent but also raises concerns regarding its safety profile .
Research Findings
A summary of notable research findings related to this compound is presented below:
Case Studies
Several case studies have explored the implications of this compound's biological activity:
- Inhalation Toxicity : A study involving inhalation exposure to varying concentrations of this compound demonstrated dose-dependent effects on body weight and survival rates among test subjects. High concentrations led to significant mortality rates .
- Genotoxicity Assessment : Research assessing the mutagenic potential of this compound highlighted its ability to induce genetic changes in bacterial models, reinforcing concerns about its use as an alkylating agent .
Q & A
Basic Research Questions
Q. What are the validated spectroscopic methods for characterizing bromoethyne’s structure and purity in synthetic workflows?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools. For novel compounds, ensure peak assignments align with predicted chemical shifts and isotopic patterns. Cross-validate purity via elemental analysis and melting/boiling point consistency with literature . For known compounds, cite prior spectral data but confirm via independent replication .
Q. How can researchers design reproducible synthetic routes for this compound while minimizing side reactions?
- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. Document side products via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Publish full procedural details (e.g., stoichiometry, purification steps) in main manuscripts or supplementary materials to enable replication .
Q. What databases and search strategies are most effective for retrieving authoritative literature on this compound’s reactivity?
- Methodological Answer : Use SciFinder® with CAS Registry Numbers (e.g., this compound: 593-61-3) to bypass naming inconsistencies. Pair Boolean operators (e.g., "this compound AND (kinetics OR mechanism)") in Web of Science or PubMed. Prioritize peer-reviewed journals over preprint repositories, and validate sources via citation metrics .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., bond dissociation energies) of this compound?
- Methodological Answer : Conduct meta-analyses comparing experimental setups (e.g., calorimetry vs. computational models). Assess methodological biases: for example, DFT calculations (B3LYP/cc-pVTZ) may underestimate steric effects. Replicate conflicting studies under controlled conditions and publish raw datasets for transparency .
Q. What strategies ensure robust computational modeling of this compound’s reaction mechanisms in heterogeneous catalysis?
- Methodological Answer : Combine ab initio methods (e.g., MP2) with molecular dynamics simulations to account for solvent/surface interactions. Validate models against experimental kinetic data (e.g., Arrhenius plots). Disclose software parameters (basis sets, convergence criteria) in supplementary materials .
Q. How can interdisciplinary teams structure collaborative studies on this compound’s environmental degradation pathways?
- Methodological Answer : Define roles using a Gantt chart with milestones (e.g., synthesis, toxicity assays, computational modeling). Use shared platforms (e.g., LabArchives) for real-time data logging. Address ethical and safety considerations (e.g., waste disposal protocols) in ethics applications .
Q. Data Analysis & Presentation
Q. What statistical frameworks are appropriate for analyzing variability in this compound’s catalytic efficiency across trials?
- Methodological Answer : Apply ANOVA for multi-group comparisons or Bayesian inference for small datasets. Report confidence intervals and effect sizes instead of relying solely on p-values. Use tools like R or Python’s SciPy for reproducibility .
Q. How should researchers present large datasets (e.g., kinetic profiles) without overwhelming primary manuscripts?
- Methodological Answer : Include processed data (e.g., rate constants, Arrhenius parameters) in main tables/figures. Archive raw data (e.g., time-lapsed spectroscopy curves) in repositories like Zenodo or Dryad. Reference datasets using DOIs .
Q. Ethical & Literature Review Practices
Q. What criteria distinguish high-impact literature for this compound reviews amid conflicting findings?
- Methodological Answer : Prioritize studies with:
- Transparent methodology (e.g., full spectral/data appendices).
- High citation counts in authoritative journals (e.g., J. Org. Chem.).
- Alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. How can researchers avoid plagiarism when synthesizing this compound data from diverse sources?
Properties
IUPAC Name |
bromoethyne | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr/c1-2-3/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEKPBLTWGFBOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208032 | |
Record name | Acetylene, bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593-61-3 | |
Record name | Ethyne, bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylene, bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylene, bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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